Cas no 2757082-48-5 ((3aS,8aR)-2-(1,8-Naphthyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole)
![(3aS,8aR)-2-(1,8-Naphthyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole structure](https://ja.kuujia.com/scimg/cas/2757082-48-5x500.png)
(3aS,8aR)-2-(1,8-Naphthyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole 化学的及び物理的性質
名前と識別子
-
- 2-[(3aS,8aR)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl]-1,8-naphthyridine
- (3aS,8aR)-2-(1,8-Naphthyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole
- F77033
- 2757082-48-5
- (3aR,8bS)-2-(1,8-naphthyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole
- BS-46339
-
- インチ: 1S/C18H13N3O/c1-2-6-13-12(4-1)10-15-16(13)21-18(22-15)14-8-7-11-5-3-9-19-17(11)20-14/h1-9,15-16H,10H2/t15-,16+/m1/s1
- InChIKey: OIRGLLQOENPNIY-CVEARBPZSA-N
- ほほえんだ: O1[C@]2([H])CC3=C([C@]2([H])N=C1C1C=CC2C(N=1)=NC=CC=2)C=CC=C3
計算された属性
- せいみつぶんしりょう: 287.105862047g/mol
- どういたいしつりょう: 287.105862047g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 1
- 複雑さ: 465
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 47.4Ų
- 疎水性パラメータ計算基準値(XlogP): 3.1
(3aS,8aR)-2-(1,8-Naphthyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A1352232-100mg |
(3aS,8aR)-2-(1,8-Naphthyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole |
2757082-48-5 | 97% | 100mg |
$180.0 | 2025-02-26 | |
eNovation Chemicals LLC | Y1263876-25mg |
(3aS,8aR)-2-(1,8-Naphthyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole |
2757082-48-5 | 97% | 25mg |
$240 | 2023-05-17 | |
eNovation Chemicals LLC | Y1263876-100mg |
(3aS,8aR)-2-(1,8-Naphthyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole |
2757082-48-5 | 97% | 100mg |
$350 | 2025-02-28 | |
eNovation Chemicals LLC | Y1263876-50mg |
(3aS,8aR)-2-(1,8-Naphthyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole |
2757082-48-5 | 97% | 50mg |
$245 | 2025-02-27 | |
Ambeed | A1352232-250mg |
(3aS,8aR)-2-(1,8-Naphthyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole |
2757082-48-5 | 97% | 250mg |
$309.0 | 2025-02-26 | |
Ambeed | A1352232-50mg |
(3aS,8aR)-2-(1,8-Naphthyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole |
2757082-48-5 | 97% | 50mg |
$120.0 | 2025-02-26 | |
eNovation Chemicals LLC | Y1263876-250mg |
(3aS,8aR)-2-(1,8-Naphthyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole |
2757082-48-5 | 97% | 250mg |
$525 | 2024-06-05 | |
1PlusChem | 1P01XCF7-100mg |
(3aS,8aR)-2-(1,8-Naphthyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole |
2757082-48-5 | 97% | 100mg |
$144.00 | 2024-05-07 | |
Aaron | AR01XCNJ-50mg |
(3aS,8aR)-2-(1,8-Naphthyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole |
2757082-48-5 | 97% | 50mg |
$234.00 | 2025-02-12 | |
Aaron | AR01XCNJ-250mg |
(3aS,8aR)-2-(1,8-Naphthyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole |
2757082-48-5 | 97% | 250mg |
$541.00 | 2023-12-14 |
(3aS,8aR)-2-(1,8-Naphthyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole 関連文献
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Tsz-Ki Lau,Philip C. Y. Chow,Ningning Wu,Dan Su,Huifeng Meng,Chao Ma,Tao Liu,Xinhui Zou,Kam Sing Wong,Xinhui Lu,He Yan J. Mater. Chem. A, 2020,8, 3676-3685
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Wei Li,Lei Wang,Wei Jiang Chem. Commun., 2017,53, 5527-5530
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Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Chunqian Zhang,Fan Yang,Dalin Zhang,Xu Zhang,Chunlai Xue,Yuhua Zuo,Chuanbo Li,Buwen Cheng,Qiming Wang RSC Adv., 2015,5, 15940-15943
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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(3aS,8aR)-2-(1,8-Naphthyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazoleに関する追加情報
Research Brief on (3aS,8aR)-2-(1,8-Naphthyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole (CAS: 2757082-48-5)
The compound (3aS,8aR)-2-(1,8-Naphthyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole (CAS: 2757082-48-5) has recently emerged as a promising candidate in the field of chemical biology and medicinal chemistry. This heterocyclic molecule, characterized by its fused indeno-oxazole and naphthyridine moieties, exhibits unique structural and electronic properties that make it a valuable scaffold for drug discovery and development. Recent studies have focused on its potential applications in targeting specific biological pathways, particularly in oncology and infectious diseases.
One of the key areas of interest is the compound's ability to modulate protein-protein interactions (PPIs) and enzyme activity. Preliminary in vitro studies have demonstrated that (3aS,8aR)-2-(1,8-Naphthyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole acts as a potent inhibitor of certain kinases involved in cancer cell proliferation. The compound's binding affinity and selectivity have been evaluated using X-ray crystallography and molecular docking simulations, revealing its interaction with the ATP-binding site of target kinases. These findings suggest its potential as a lead compound for the development of novel anticancer therapeutics.
In addition to its kinase inhibitory activity, recent research has explored the compound's role in antimicrobial applications. A study published in the Journal of Medicinal Chemistry reported that derivatives of (3aS,8aR)-2-(1,8-Naphthyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole exhibit significant activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with essential metabolic pathways.
The synthesis and optimization of (3aS,8aR)-2-(1,8-Naphthyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole have also been a focus of recent investigations. Researchers have developed scalable synthetic routes to produce the compound with high enantiomeric purity, which is critical for its biological activity. Advanced techniques such as asymmetric catalysis and flow chemistry have been employed to improve yield and reduce production costs. These advancements are expected to facilitate further preclinical and clinical studies.
Despite these promising results, challenges remain in the development of (3aS,8aR)-2-(1,8-Naphthyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through structural modifications and formulation strategies. Ongoing research is exploring the use of prodrug approaches and nanoparticle-based delivery systems to enhance the compound's pharmacokinetic profile.
In conclusion, (3aS,8aR)-2-(1,8-Naphthyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole represents a versatile and promising scaffold in chemical biology and drug discovery. Its unique structural features and broad-spectrum biological activity make it a valuable candidate for further investigation. Future studies should focus on elucidating its mechanism of action in greater detail, optimizing its pharmacological properties, and evaluating its efficacy in animal models and clinical trials.
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